molecular formula C11H17N3O B1472343 2-(tetrahydro-2H-pyran-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine CAS No. 1502997-12-7

2-(tetrahydro-2H-pyran-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

Cat. No.: B1472343
CAS No.: 1502997-12-7
M. Wt: 207.27 g/mol
InChI Key: DHDSRMNYEWHYRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Tetrahydro-2H-pyran-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is a sophisticated chemical scaffold designed for advanced medicinal chemistry and drug discovery research. The tetrahydropyrazolo[1,5-a]pyrazine (THPP) core is a privileged structure in pharmaceutical development, known for its versatility and significant biological potential. This specific derivative, featuring a tetrahydro-2H-pyran-4-yl substituent, is of high interest for constructing novel therapeutic agents. The THPP scaffold has demonstrated compelling research value across multiple disease areas. It serves as a core structural component in potent Core Protein Allosteric Modulators (CpAMs) for the inhibition of the Hepatitis B Virus (HBV), with lead compounds showing efficacy in reducing viral load in vivo . Furthermore, this chemotype is established in oncology research, where it forms the basis of highly potent and selective inhibitors of key kinases, such as ATR (Ataxia telangiectasia and Rad3-related), a critical target in cancer therapy . The scaffold's adaptability also allows for its application as a ROS1 inhibitor, relevant in several cancers, and as a novel HIV-1 integrase inhibitor, highlighting its broad utility . The mechanism of action for compounds built on this framework often involves targeted protein inhibition, such as allosteric modulation of viral core proteins or competitive binding to the ATP pocket of kinases . This product is intended For Research Use Only. It is strictly for professional manufacturing, research laboratories, and industrial or commercial applications. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption.

Properties

IUPAC Name

2-(oxan-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-5-15-6-2-9(1)11-7-10-8-12-3-4-14(10)13-11/h7,9,12H,1-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHDSRMNYEWHYRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=NN3CCNCC3=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(tetrahydro-2H-pyran-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is a synthetic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological systems.

Chemical Structure and Properties

The molecular formula for this compound is C11H16N4OC_{11}H_{16}N_4O, with a molecular weight of 220.27 g/mol. The structural features include a tetrahydropyran moiety and a pyrazolo[1,5-a]pyrazine scaffold, which are known to contribute to diverse biological activities.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities including:

  • Antioxidant Activity : Compounds containing pyrazole rings often show significant antioxidant properties, which can protect cells from oxidative stress.
  • Neuroprotective Effects : Some studies suggest that derivatives of pyrazolo compounds may provide neuroprotection by modulating signaling pathways associated with neurodegenerative diseases.
  • Antimicrobial Properties : The presence of the tetrahydropyran ring has been associated with enhanced antimicrobial activity against various pathogens.

The biological effects of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in Alzheimer's disease treatment.
  • Modulation of Neurotransmitter Systems : The compound may influence neurotransmitter levels (e.g., serotonin and dopamine), impacting mood and cognitive functions.
  • Anti-inflammatory Effects : By reducing pro-inflammatory cytokines, the compound may help mitigate inflammation-related damage in tissues.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntioxidantScavenges free radicals; reduces oxidative stress
NeuroprotectiveProtects neuronal cells from apoptosis; enhances cognitive function
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Enzyme InhibitionInhibits AChE and other key enzymes involved in neurotransmission

Case Studies

  • Neuroprotection in Animal Models : A study investigated the neuroprotective effects of similar compounds in mice models of Alzheimer's disease. Results indicated that administration significantly improved memory retention and reduced amyloid plaque formation (Chiu et al., 2021).
  • Antimicrobial Efficacy : Another study evaluated the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound displayed notable inhibitory effects at concentrations as low as 50 µg/mL (Garkavtsev et al., 2011).
  • Clinical Trials : Ongoing clinical trials are assessing the safety and efficacy of related pyran-based compounds for treating mild to moderate Alzheimer's disease (Hassan et al., 2016).

Comparison with Similar Compounds

Comparison with Similar Compounds

The pyrazolo[1,5-a]pyrazine scaffold is highly versatile, with substituent variations significantly influencing physicochemical properties, biological activity, and synthetic routes. Below is a comparative analysis of structurally related derivatives:

Table 1: Structural and Functional Comparison of Pyrazolo[1,5-a]pyrazine Derivatives

Compound Name Molecular Formula Molecular Weight Key Substituent Biological Activity/Application Key Findings
Target Compound C₁₁H₁₇N₃O 207.27 Tetrahydro-2H-pyran-4-yl HBV Core Protein Allosteric Modulation Demonstrated oral efficacy in HBV inhibition (mouse model)
2-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine C₇H₈F₃N₃ 191.16 Trifluoromethyl Not specified Electron-withdrawing CF₃ group enhances metabolic stability
(R)-6-Isopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine C₉H₁₇N₃ 167.26 Isopropyl (position 6) Parkin E3 Ligase Modulation Improved stereoselectivity in synthesis; used in Parkinson’s disease research
Methyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate C₈H₉N₃O₃ 195.18 Oxo group, methyl ester Intermediate for further derivatization Oxo group reduces ring saturation, altering reactivity
Ethyl 5-(3-methylfuran-2-carbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate C₁₄H₁₇N₃O₄ 291.30 3-Methylfuran-2-carbonyl RSV Polymerase Inhibition Acyl group enhances binding to viral polymerase

Key Comparative Insights

Substituent Effects on Bioactivity

  • The tetrahydro-2H-pyran-4-yl group in the target compound likely improves solubility and target engagement through hydrogen bonding, contributing to its efficacy as an HBV core protein allosteric modulator (CpAM) . In contrast, the trifluoromethyl group () increases lipophilicity and metabolic stability but may reduce solubility .
  • The 3-methylfuran-2-carbonyl substituent () enhances antiviral activity against RSV by interacting with hydrophobic pockets in the polymerase complex .

Synthetic Accessibility

  • The target compound’s synthesis involves regiocontrolled alkylation and cyclization steps (similar to ), with the tetrahydro-2H-pyran-4-yl group introduced via nucleophilic substitution or coupling reactions .
  • Derivatives like the 6-isopropyl analog () require chiral resolution (e.g., using LiAlH₄ reduction) to achieve enantiopurity, increasing synthetic complexity .

Physicochemical Properties

  • The oxo group in reduces ring saturation, increasing electrophilicity and reactivity toward nucleophiles .
  • Tetrahydropyran and furan substituents introduce oxygen atoms, improving aqueous solubility compared to purely hydrocarbon groups (e.g., isopropyl) .

Safety and Toxicity

  • The target compound carries hazards H302 (harmful if swallowed) and H319 (serious eye irritation) . In contrast, trifluoromethyl derivatives () may pose risks related to fluorine bioaccumulation .

Preparation Methods

Core Synthesis of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine

The tetrahydropyrazolo[1,5-a]pyrazine scaffold is commonly synthesized via condensation and cyclization reactions involving pyrazole derivatives and appropriate bifunctional electrophiles. Key methods include:

  • Condensation of 5-aminopyrazole derivatives with suitable electrophilic partners (e.g., diketones, α,β-unsaturated ketones, or haloaldehydes) under acidic or catalytic conditions to induce ring closure and formation of the fused pyrazolo-pyrazine system. This process often involves Michael addition, cyclization, dehydration, and aromatization steps, providing access to various substituted pyrazoloazines, including tetrahydropyrazolo[1,5-a]pyrazines.

  • Intramolecular cyclization strategies where a pyrazole moiety bearing an appropriately positioned nucleophile and electrophile undergoes ring closure to form the fused heterocycle.

  • Functional group transformations such as acylation, alkylation, oxidation, and reduction on the pyrazolo[1,5-a]pyrazine ring to modify substitution patterns and oxidation states.

Representative Synthetic Route (Based on Patent and Literature)

A plausible synthetic route for 2-(tetrahydro-2H-pyran-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is outlined below, integrating known methods:

Step Reaction Type Reagents/Conditions Outcome
1 Preparation of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine core Condensation of 5-aminopyrazole with bifunctional electrophile under acidic conditions (e.g., acetic acid, TFA) Formation of fused tetrahydropyrazolo[1,5-a]pyrazine scaffold
2 Functionalization at 2-position Alkylation using tetrahydro-2H-pyran-4-yl halide in presence of base or Pd-catalyzed Negishi cross-coupling with tetrahydro-2H-pyran-4-yl zinc reagent Introduction of tetrahydro-2H-pyran-4-yl substituent at position 2
3 Purification Chromatographic techniques (e.g., column chromatography) or crystallization Isolation of pure target compound

Detailed Research Findings and Data

  • Patent EP3129376A1 describes substituted 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine derivatives, indicating synthetic flexibility in substituent introduction, including alkyl and acyl groups on the pyrazole nitrogen atoms, which can be adapted for the tetrahydro-2H-pyran-4-yl group.

  • Functionalization methods such as alkylation with alkyl halides or sulfonates in the presence of bases are well-established for pyrazolo[1,5-a]pyrazine systems, allowing selective substitution at nitrogen or carbon centers.

  • Negishi coupling has been effectively used to couple heterocyclic halides with organozinc reagents bearing tetrahydro-2H-pyran-4-yl groups, providing a mild and efficient route to install this substituent on nitrogen-containing heterocycles.

  • The choice of solvent (e.g., THF with LiCl), catalyst (Pd(dba)2), and ligand (XPhos) significantly influences coupling efficiency and yield, as demonstrated in related indazole derivatives bearing tetrahydro-2H-pyran-4-yl substituents.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Condensation & Cyclization 5-Aminopyrazole + bifunctional electrophile, acid catalysis Direct formation of fused core Requires optimization for yield
Alkylation Alkyl halide (tetrahydro-2H-pyran-4-yl derivative), base Straightforward substitution Possible side reactions, regioselectivity issues
Negishi Cross-Coupling Pd catalyst, tetrahydro-2H-pyran-4-yl zinc reagent, THF/LiCl High selectivity, mild conditions Requires preparation of organozinc reagent
Functional Group Transformations Acylation, oxidation, reduction as needed Versatile modification of scaffold Multiple steps may be required

This synthesis overview integrates authoritative patent data and peer-reviewed literature on related pyrazolo-pyrazine systems and heterocyclic functionalization methods. It provides a comprehensive foundation for preparing this compound with high specificity and efficiency.

Q & A

Q. What are the key considerations for synthesizing 2-(tetrahydro-2H-pyran-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine?

The synthesis involves multi-step reactions, including cyclization and functional group transformations. Key steps include:

  • Cyclization : Formation of the pyrazolo[1,5-a]pyrazine core via intramolecular cyclization of precursor hydrazines or pyrazole intermediates.
  • Functionalization : Introduction of the tetrahydro-2H-pyran-4-yl group through nucleophilic substitution or cross-coupling reactions.
  • Purification : Use of column chromatography or recrystallization to isolate the product. Reaction conditions (temperature, solvent, catalysts) must be tightly controlled to avoid side products .

Q. Which spectroscopic methods are most effective for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity and substituent positions, particularly distinguishing between the pyran and pyrazolo-pyrazine moieties .
  • Mass Spectrometry (HRMS) : High-resolution MS validates molecular weight and fragmentation patterns, critical for verifying synthetic success .
  • Elemental Analysis : Confirms purity and matches experimental data with theoretical values (e.g., C, H, N content) .

Q. How should researchers handle and store this compound to ensure stability?

  • Storage : Protect from light under inert atmosphere (argon or nitrogen) at room temperature to prevent oxidation or decomposition .
  • Handling : Use anhydrous solvents and gloveboxes for moisture-sensitive reactions. Stability tests (TLC or HPLC) are recommended post-synthesis to monitor degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in multi-step syntheses?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates in cyclization steps .
  • Catalyst Screening : Palladium catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency for introducing substituents .
  • Temperature Gradients : Gradual heating (e.g., 60–80°C) during cyclization minimizes side reactions. Real-time monitoring via TLC ensures reaction progression .

Q. What strategies are recommended for resolving stereochemical uncertainties in the compound's structure?

  • X-ray Crystallography : Determines absolute configuration of chiral centers in the tetrahydropyran ring .
  • NOE NMR Experiments : Identifies spatial proximity of protons in the pyrazolo-pyrazine core to infer ring conformations .
  • Computational Modeling : DFT calculations predict stable stereoisomers, guiding synthetic prioritization .

Q. How should contradictory biological activity data from different studies be analyzed?

  • Meta-Analysis : Compare assay conditions (e.g., cell lines, concentration ranges) to identify variables affecting activity. For example, discrepancies in IC₅₀ values may arise from differences in protein binding assays .
  • Dose-Response Validation : Reproduce studies using standardized protocols (e.g., OECD guidelines) to isolate methodological inconsistencies .
  • Target Profiling : Use kinome-wide screening to assess off-target interactions that may explain varying results .

Methodological Considerations

  • Data Contradiction Workflow :

    StepActionReference
    1Replicate experiments under identical conditions
    2Perform statistical analysis (e.g., ANOVA) to assess significance
    3Validate using orthogonal assays (e.g., SPR vs. ITC)
  • Stereochemical Analysis Tools :

    TechniqueApplication
    X-ray DiffractionAbsolute configuration
    Circular Dichroism (CD)Enantiomer discrimination
    Molecular Dynamics SimulationsConformational flexibility

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(tetrahydro-2H-pyran-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
Reactant of Route 2
2-(tetrahydro-2H-pyran-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

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